molecular formula C14H15N3OS B1347788 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde CAS No. 303987-39-5

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde

Cat. No. B1347788
CAS RN: 303987-39-5
M. Wt: 273.36 g/mol
InChI Key: IVISAIXHEPBZAH-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde, also known as PPT-5C, is an important intermediate in the synthesis of several pharmaceutical and agrochemical compounds. It is a heterocyclic aromatic compound that is used as a starting material in the synthesis of many drugs and agrochemicals. PPT-5C is also used as a building block in the preparation of other heterocyclic compounds. PPT-5C is a highly reactive compound and has been studied extensively for its potential applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : A study involved the synthesis of thiazole and pyrazoline heterocycles, which showed significant antimicrobial activities. The compounds were tested using various assays, and the majority exhibited both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
  • Antibacterial and Antifungal Properties : Another research synthesized 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives that were evaluated for their antibacterial, antifungal, and antimycobacterial activities, showing moderate to excellent activity against selected strains (Bhatt & Sharma, 2017).

Anticancer Activity

  • Synthesis of Eperezolid-like Molecules : A study synthesized eperezolid-like molecules, including Schiff bases and thiazoline derivatives, that exhibited high antimicrobial activity, specifically against Mycobacterium smegmatis (Yolal et al., 2012).
  • Novel Thiopyrano[2,3-d]thiazoles : Research on the synthesis of thiopyrano[2,3-d]thiazoles incorporating a pyrazole moiety revealed significant anticancer activity against different human cancer cell lines, underscoring the potential of these compounds in cancer therapy (Metwally et al., 2015).

Anticonvulsant and Analgesic Studies

  • Design and Synthesis of Pyrazole Analogues : A study focused on the design and synthesis of new compounds with potential anticonvulsant and analgesic activities. The synthesized compounds were evaluated using various tests, identifying several with potent activities without displaying toxicity (Viveka et al., 2015).

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-11-13-10-15-14(19-13)17-8-6-16(7-9-17)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVISAIXHEPBZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363057
Record name 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde

CAS RN

303987-39-5
Record name 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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